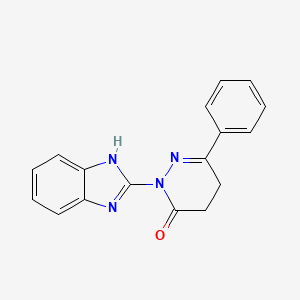
3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-phenyl- is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by its unique structure, which includes a pyridazinone core, a benzimidazole moiety, and a phenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of succinic anhydride with an appropriate aromatic compound in the presence of anhydrous aluminum chloride as a catalyst . The reaction is carried out in a solvent such as dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-phenyl- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxo-4-(p-tolyl)butanoic acid
- 1-(1H-imidazole-1-carbonyl)piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Uniqueness
3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-phenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
112518-05-5 |
|---|---|
Formule moléculaire |
C17H14N4O |
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-yl)-6-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C17H14N4O/c22-16-11-10-13(12-6-2-1-3-7-12)20-21(16)17-18-14-8-4-5-9-15(14)19-17/h1-9H,10-11H2,(H,18,19) |
Clé InChI |
FGEZOMNZHMDGMC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(N=C1C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


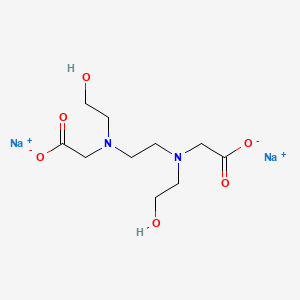
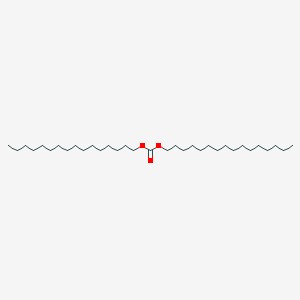

![6-(4-chlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12724555.png)
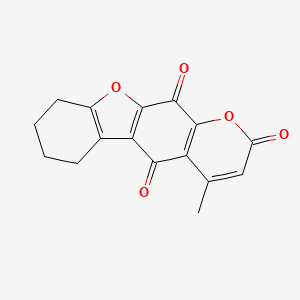
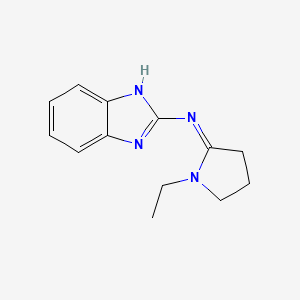
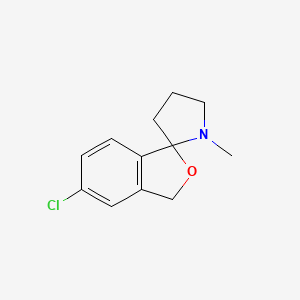
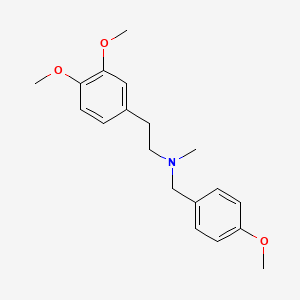
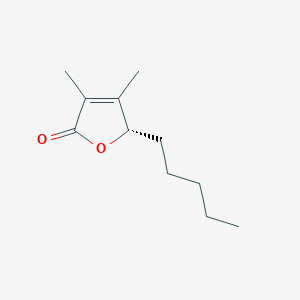
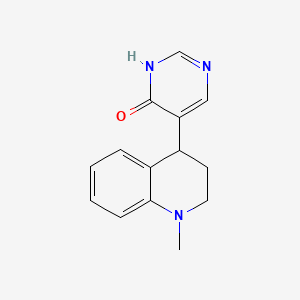
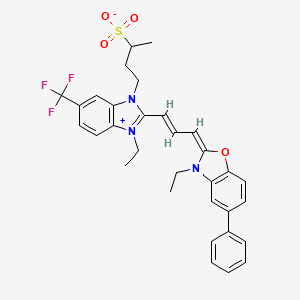
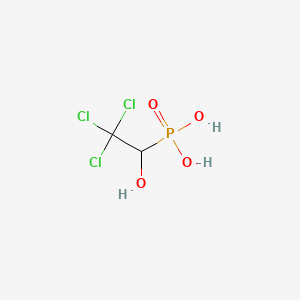

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)
